molecular formula C28H28FeNOP B12051783 (R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR

(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR

Cat. No.: B12051783
M. Wt: 481.3 g/mol
InChI Key: FELCHLOAEMNOQM-FGJQBABTSA-N
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Description

(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine, also known as AldrichCPR, is a chiral organophosphorus compound. It is widely used as a ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The compound features a ferrocene backbone, which provides stability and unique electronic properties, and an oxazoline ring that contributes to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.

    Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to a ferrocene derivative through a substitution reaction.

    Introduction of the Diphenylphosphine Group: Finally, the diphenylphosphine group is introduced via a phosphination reaction, often using chlorodiphenylphosphine as the reagent.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction pathways but optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: For precise control over reaction conditions and reproducibility.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine undergoes various types of reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.

    Substitution: The phosphine group can undergo substitution reactions, often forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like chlorodiphenylphosphine and other halophosphines are commonly employed.

Major Products

    Oxidation: Produces ferrocenium derivatives.

    Reduction: Yields reduced ferrocene derivatives.

    Substitution: Forms various phosphine-substituted ferrocene compounds.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.

    Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.

Biology

    Bioinorganic Chemistry: Investigated for its potential in mimicking enzyme active sites and studying electron transfer processes.

Medicine

    Drug Development: Explored for its potential in designing chiral drugs and catalysts for pharmaceutical synthesis.

Industry

    Catalyst Development: Used in the development of industrial catalysts for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The ferrocene backbone provides electronic stability, while the oxazoline ring induces chirality, allowing for enantioselective reactions. The diphenylphosphine group coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine: The enantiomer of the compound, used in similar catalytic applications but with opposite chiral induction.

    ®-N-Methyl-N-diphenylphosphino-1-[(S)-2-diphenylphosphino)ferrocenyl]ethylamine: Another chiral phosphine ligand with a different backbone structure.

    (S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline: A similar ligand with a different substituent on the oxazoline ring.

Uniqueness

(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine is unique due to its specific combination of a ferrocene backbone, oxazoline ring, and diphenylphosphine group. This combination provides a balance of stability, chirality, and electronic properties, making it highly effective in asymmetric catalysis compared to other similar compounds .

Properties

Molecular Formula

C28H28FeNOP

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/t21-;;/m0../s1

InChI Key

FELCHLOAEMNOQM-FGJQBABTSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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